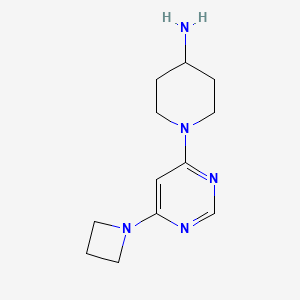

1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine

CAS No.: 2097972-80-8

Cat. No.: VC3150347

Molecular Formula: C12H19N5

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097972-80-8 |

|---|---|

| Molecular Formula | C12H19N5 |

| Molecular Weight | 233.31 g/mol |

| IUPAC Name | 1-[6-(azetidin-1-yl)pyrimidin-4-yl]piperidin-4-amine |

| Standard InChI | InChI=1S/C12H19N5/c13-10-2-6-17(7-3-10)12-8-11(14-9-15-12)16-4-1-5-16/h8-10H,1-7,13H2 |

| Standard InChI Key | OWNJVLHMPHNMES-UHFFFAOYSA-N |

| SMILES | C1CN(C1)C2=CC(=NC=N2)N3CCC(CC3)N |

| Canonical SMILES | C1CN(C1)C2=CC(=NC=N2)N3CCC(CC3)N |

Introduction

Structural Characteristics

1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine features a central pyrimidine ring substituted at positions 4 and 6 with a piperidin-4-amine group and an azetidin-1-yl group, respectively. This particular arrangement creates a molecule with multiple nitrogen-containing heterocycles that can serve as hydrogen bond acceptors and donors. The presence of the 4-amino group on the piperidine ring provides an additional site for hydrogen bonding and potential derivatization, similar to other 4-aminopiperidine compounds that have demonstrated biological activity .

The structural framework of this compound resembles that of several biologically active molecules containing the piperidin-4-amine scaffold, which has been employed in the development of various therapeutic agents. The specific arrangement of the azetidin-1-yl group at position 6 of the pyrimidine ring may confer unique properties to this molecule compared to related compounds. The piperidine nitrogen connected to the pyrimidine creates a characteristic linkage similar to compounds studied for various therapeutic applications .

Core Structural Elements

The compound contains three key structural components:

-

A pyrimidine ring serving as the central heterocyclic scaffold

-

A piperidin-4-amine group connected via the piperidine nitrogen to position 4 of the pyrimidine

-

An azetidin-1-yl group (a four-membered nitrogen-containing ring) at position 6 of the pyrimidine

This structural arrangement creates a molecule with multiple basic nitrogen centers that can interact with various biological targets, particularly through hydrogen bonding and electrostatic interactions.

Predicted Chemical Properties

Based on its structural features, 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine would be expected to exhibit certain physicochemical properties. The compound contains multiple basic nitrogen atoms, which would likely confer basic properties to the molecule. The primary amine at the 4-position of the piperidine ring would be expected to have a pKa value in the range of 9-10, making it protonated at physiological pH.

The presence of both hydrophilic groups (the amino group and basic nitrogen atoms) and hydrophobic regions (the carbon skeletons of the heterocycles) suggests a balanced lipophilicity profile. This balance is important for drug-like properties, as it affects membrane permeability and distribution within biological systems.

Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction |

|---|---|---|

| Molecular Weight | Approximately 260 g/mol | Calculated from molecular formula |

| LogP | 1.5-2.5 | Based on similar nitrogen-containing heterocycles |

| Hydrogen Bond Donors | 2 | NH₂ group and piperidine NH |

| Hydrogen Bond Acceptors | 5 | Nitrogen atoms in the structure |

| Rotatable Bonds | 3-4 | Based on the molecular structure |

| Topological Polar Surface Area | 60-80 Ų | Estimated from similar compounds |

| Solubility | Moderate water solubility; soluble in polar organic solvents | Based on functional groups present |

These predicted properties suggest that the compound may possess drug-like characteristics according to Lipinski's Rule of Five, potentially making it suitable for exploration in drug discovery programs.

| Functional Group | Potential Reactions | Possible Reagents |

|---|---|---|

| Primary Amine (Piperidine-4-NH₂) | Acylation | Acid chlorides, anhydrides |

| Reductive amination | Aldehydes/ketones with reducing agents | |

| Sulfonylation | Sulfonyl chlorides | |

| Carbamate formation | Chloroformates | |

| Pyrimidine Ring | Electrophilic substitution (limited) | Strong electrophiles |

| Nucleophilic substitution (if leaving groups present) | Nucleophiles | |

| Piperidine/Azetidine N | Alkylation | Alkyl halides |

| Acylation | Acylating agents |

The compound could potentially undergo oxidation reactions, particularly at the nitrogen centers, similar to other amine-containing compounds. The heterocyclic rings would be expected to exhibit stability under most conditions, though harsh oxidative or reductive conditions might affect these structures.

Comparative Analysis with Similar Compounds

Several compounds with structural similarities to 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine have been described in the literature and can provide insights into the potential properties and applications of the target compound.

Structural Analogues and Their Properties

Future Research Directions

Further investigation of 1-(6-(Azetidin-1-yl)pyrimidin-4-yl)piperidin-4-amine could focus on several key areas:

-

Synthesis and full characterization of the compound

-

Evaluation of biological activities, particularly in areas where related compounds have shown promise

-

Structure-activity relationship studies through the preparation of derivatives

-

Computational modeling of potential target interactions

-

Investigation of pharmacokinetic properties if biological activity is identified

Research into the preparation of derivatives could focus on modifications of the primary amine group, which represents an accessible site for derivatization. Potential modifications might include:

-

Acylation to produce amide derivatives

-

Reductive amination to produce secondary or tertiary amine derivatives

-

Sulfonylation to produce sulfonamide derivatives

These modifications could potentially modulate the physicochemical and biological properties of the compound, potentially leading to derivatives with enhanced properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume